(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid is a heterocyclic compound with a fascinating molecular structure. It belongs to the 1,3,4-thiadiazole family, which is a well-known and important class of heterocyclic nuclei. Thiadiazole derivatives are commonly found in various natural products and medicinal agents. The compound’s core structure consists of a 1,3,4-thiadiazole ring system, which contains a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system. These features contribute to its diverse biological activities .
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid is a heterocyclic compound characterized by its unique thiadiazole structure. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and materials science due to its potential biological activities and applications.
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid is classified as an amino acid derivative containing a thiadiazole ring. It is recognized for its structural complexity and is often utilized as a building block in organic synthesis. Its molecular formula is , with the CAS number 83244-82-0, indicating its identification in chemical databases.
The synthesis of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid typically involves the following steps:
This method allows for the efficient formation of the desired compound while minimizing side reactions.
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid can undergo several important chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid relates to its interactions at the molecular level within biological systems. While specific pathways are still under investigation, preliminary studies suggest that it may act as an enzyme inhibitor or modulator of protein interactions due to its structural characteristics that allow for specific binding sites.
The compound has been noted for its irritant properties; therefore, safety precautions should be taken when handling it.
Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid has several applications across various fields:
This compound's unique properties make it a valuable asset in scientific research and industrial applications.
The 1,3,4-thiadiazole scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1,3, and 4. This sulfur-nitrogen heterocycle exhibits exceptional structural versatility, enabling diverse interactions with biological targets. The scaffold’s significance stems from its dual role as a synthetic building block and a biologically active pharmacophore, with demonstrated efficacy across therapeutic domains including oncology, antimicrobial therapy, and metabolic diseases. The bioisosteric relationship of 1,3,4-thiadiazole to pyrimidine—a core component of nucleic acid bases—endows it with intrinsic biomolecular recognition capabilities, particularly in targeting DNA replication machinery and enzyme active sites [1]. This structural mimicry, combined with distinctive electronic properties, positions 1,3,4-thiadiazole derivatives as compelling candidates for rational drug design.
The 1,3,4-thiadiazole nucleus possesses several distinctive physicochemical properties that contribute to its pharmaceutical utility:
Electronic Configuration: The presence of low-lying C-S σ* orbitals generates regions of low electron density ("σ-holes") on the sulfur atom. These electrophilic regions facilitate interactions with electron-rich biological targets through sulfur-mediated hydrogen bonding and non-covalent interactions, enhancing target affinity [1] [9].
Mesoionic Character: Certain 1,3,4-thiadiazoles exhibit mesoionic behavior—a dipolar electronic structure where formal positive and negative charges reside within the same ring system. Despite this charge separation, mesoionic compounds remain electrically neutral overall. This unique electronic configuration enables efficient crossing of biological membranes and enhances bioavailability while maintaining strong binding capabilities with biomacromolecules like DNA and proteins [1] [9].
Structural Versatility: The 1,3,4-thiadiazole ring supports diverse substitution patterns at the 2-, 5-, and nitrogen positions. This adaptability permits medicinal chemists to fine-tune pharmacokinetic properties such as lipophilicity, solubility, and metabolic stability. The 2-amino derivative (2-amino-1,3,4-thiadiazole) is particularly valuable as a synthetic intermediate due to the nucleophilic character of the exocyclic amine, enabling facile derivatization through condensation, acylation, and nucleophilic substitution reactions [9].
Table 1: Key Electronic Properties of 1,3,4-Thiadiazole Influencing Bioactivity
Property | Structural Basis | Biological Consequence |
---|---|---|
Low-lying C-S σ* orbitals | Vacant antibonding orbitals on sulfur | Enhanced target binding via σ-hole interactions |
Mesoionic character | Delocalized dipolar structure within aromatic system | Improved membrane permeability & cellular uptake |
Bioisosteric equivalence | Isoelectronic with pyrimidine/pyridazine | DNA intercalation & enzyme inhibition capabilities |
Modifiable ring positions | Electrophilic C2/C5; nucleophilic N4/exocyclic amines | Tunable pharmacokinetics & diverse derivatization |
Bioisosteric replacement of pyrimidine with 1,3,4-thiadiazole represents a sophisticated strategy in anticancer drug design, leveraging structural similarities while introducing distinct pharmacological advantages:
Enhanced DNA Interactions: As a pyrimidine bioisostere, the 1,3,4-thiadiazole ring effectively mimics nucleic acid bases, enabling interference with DNA replication processes. Ciprofloxacin-derived thiadiazoles demonstrate this mechanism through significant DNA damage in cancer cell lines (MCF-7), as evidenced by comet assays showing increased tail moment and percentage of DNA in tail—standard metrics of genotoxicity. These derivatives induced cell cycle arrest in sub-G1 phase and triggered apoptosis, with the most potent compound (1e) causing an 18-fold increase in apoptotic cells at 3.26 µM concentration [1].
Improved Pharmacokinetic Profile: The sulfur atom significantly enhances lipophilicity compared to oxygen-containing analogs (e.g., oxadiazoles). This property difference was starkly illustrated in honokiol-thiadiazole hybrids (8a-j), where replacement of the thiadiazole with oxadiazole caused a 10-fold reduction in cytotoxic potency against A549 lung cancer cells (IC₅₀: 1.62 µM vs. >18.75 µM). The heightened lipophilicity of thiadiazole derivatives facilitates passive diffusion across cellular membranes, leading to superior intracellular accumulation [1].
Antimetastatic Potential: Beyond cytotoxic effects, thiadiazole derivatives demonstrate inhibitory activity against cancer metastasis. The honokiol-thiadiazole hybrid 8a significantly suppressed migration and invasion in A549 and MDA-MB-231 cell lines in wound-healing assays. This activity correlates with downregulation of matrix metalloproteinases (MMPs) and inhibition of epithelial-mesenchymal transition (EMT)—key processes in cancer dissemination [1].
Table 2: Comparative Analysis of Pyrimidine and 1,3,4-Thiadiazole Bioisosterism in Anticancer Agents
Parameter | Pyrimidine-Based Agents | 1,3,4-Thiadiazole Bioisosteres | Biological Advantage |
---|---|---|---|
DNA interaction | Direct intercalation | Replication interference + DNA damage | Enhanced genotoxic effects |
Lipophilicity (log P) | Moderate | Higher (due to S-atom) | Improved cellular penetration |
Antiproliferative potency | Variable | IC₅₀ 1.62–15.7 µM (MCF-7) | Broad-spectrum cytotoxicity |
Metastasis inhibition | Limited reports | Wound-healing inhibition (compound 8a) | Multimodal anticancer activity |
The medicinal exploration of 2-amino-1,3,4-thiadiazole derivatives has evolved through distinct therapeutic eras, culminating in targeted derivatives like (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid:
First-Generation Derivatives: Early development focused on sulfonamide hybrids like sulfaethidole (4-amino-N-[5-ethyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide), introduced as the antibacterial agent Globucid (Schering, 1940s). Though primarily historical now, sulfaethidole established the pharmacological relevance of the 5-ethyl-1,3,4-thiadiazol-2-amine scaffold [9].
Enzyme Inhibitors: The discovery of acetazolamide (5-acetylamino-1,3,4-thiadiazole-2-sulfonamide) as a carbonic anhydrase inhibitor (1954, Diamox) marked a significant advancement. Its methylated analog methazolazine exhibited enhanced potency, demonstrating the scaffold’s adaptability for enzyme inhibition. These agents established the thiadiazole ring as a versatile zinc-binding group capable of coordinating metalloenzyme active sites [9].
Anticancer Applications: Olsen et al.'s pioneering work on 2-amino-1,3,4-thiadiazole cytostatic properties catalyzed oncology-focused developments. This research trajectory yielded advanced hybrids like pyrimidine-thiadiazole glycosides showing nanomolar cytotoxicity against HepG-2 liver cancer and MCF-7 breast cancer cells. The structural evolution involved strategic incorporation of the 2-amino group into complex architectures like aryl pyrimidine-thiadiazoles (8a-j), which demonstrated exceptional potency against prostate (PC3, DU-145), lung (A459), and breast (MCF-7) cancer lines [3] [6].
Target Compound Evolution: (5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid (CAS 83244-82-0) represents a contemporary iteration of this scaffold, integrating key structural features:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0